physicochemical properties and characterization of N-(2-Ethylhexyl)-2-nitroaniline
physicochemical properties and characterization of N-(2-Ethylhexyl)-2-nitroaniline
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-(2-Ethylhexyl)-2-nitroaniline
Introduction
N-(2-Ethylhexyl)-2-nitroaniline is an aromatic organic compound featuring a 2-nitroaniline core functionalized with a 2-ethylhexyl group on the amino nitrogen. As a derivative of 2-nitroaniline, it holds potential as a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals, dyes, and materials for optoelectronic applications.[1][2] The introduction of the bulky, lipophilic 2-ethylhexyl side chain significantly modifies the physicochemical properties of the parent nitroaniline, influencing its solubility, reactivity, and potential biological interactions. The electron-withdrawing nitro group positioned ortho to the secondary amine activates the aromatic ring, making it a key synthon for various chemical transformations, including the synthesis of benzimidazoles.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and detailed analytical characterization of N-(2-Ethylhexyl)-2-nitroaniline. It is designed for researchers, scientists, and drug development professionals, offering both foundational data and field-proven experimental protocols to support advanced research and application.
Physicochemical Properties
The fundamental physicochemical properties of N-(2-Ethylhexyl)-2-nitroaniline are critical for its handling, formulation, and application in synthetic chemistry. While specific experimental data for this exact molecule is not extensively published, the properties can be reliably predicted based on its structure and comparison with analogous compounds like N-hexyl-2-nitroaniline and 2-nitroaniline.[1][3]
| Property | Predicted Value / Description | Rationale / Comparative Data |
| IUPAC Name | N-(2-ethylhexyl)-2-nitroaniline | Standard nomenclature rules. |
| Molecular Formula | C₁₄H₂₂N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 250.34 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange viscous oil or low-melting solid | 2-Nitroaniline is an orange solid.[1] N-alkylation often lowers the melting point. |
| Melting Point | Low, near room temperature | 2-Nitroaniline has a melting point of 71.5 °C.[1] The addition of the flexible alkyl chain is expected to disrupt crystal packing and lower the melting point significantly. |
| Boiling Point | > 284 °C | The boiling point of 2-nitroaniline is 284 °C.[1] The larger alkyl group will increase the boiling point. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The large, nonpolar 2-ethylhexyl group imparts significant lipophilicity, drastically reducing aqueous solubility compared to 2-nitroaniline (1.17 g/L).[4] |
| LogP (Octanol/Water) | Predicted > 4.0 | The LogP of N-hexyl-2-nitroaniline is predicted to be 4.5.[3] The 2-ethylhexyl group would result in a similar or slightly higher value, indicating high lipophilicity. |
Synthesis and Purification
The most logical and established route for synthesizing N-(2-Ethylhexyl)-2-nitroaniline is through the N-alkylation of 2-nitroaniline or a nucleophilic aromatic substitution (SNAr) reaction using an activated nitroaromatic precursor.[5][6] The electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amine, often requiring moderately forcing reaction conditions to achieve good yields.[7]
Synthetic Strategy: N-Alkylation of 2-Nitroaniline
This approach involves the direct alkylation of 2-nitroaniline with a suitable 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in the presence of a base. The base is crucial for deprotonating the amine or scavenging the acid generated during the reaction.[5][7]
Caption: Workflow for the N-alkylation of 2-nitroaniline.
Experimental Protocol: Synthesis
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).[7]
-
Solvent Addition : Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.2 M with respect to the aniline.[7]
-
Addition of Alkylating Agent : While stirring the suspension, add 2-ethylhexyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the 2-nitroaniline starting material and the appearance of a new, less polar product spot.[8]
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[8]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution.[8]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]
Purification: Column Chromatography
The crude N-(2-Ethylhexyl)-2-nitroaniline is typically purified by column chromatography on silica gel to separate it from unreacted starting materials and any side products.[9]
-
Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.[6]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Step : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-Ethylhexyl)-2-nitroaniline.[6]
Analytical and Spectroscopic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Spectroscopic Methods
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of N-(2-Ethylhexyl)-2-nitroaniline is expected to show characteristic absorption bands.[8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350 - 3400 | Medium | N-H Stretch | Secondary Amine |
| 2850 - 2980 | Medium-Strong | C-H Stretch | Aliphatic (Ethylhexyl group) |
| 1600 - 1640 | Strong | N-H Bend | Secondary Amine |
| 1500 - 1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1330 - 1370 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1250 - 1350 | Strong | C-N Stretch | Aromatic Amine |
| 700 - 800 | Strong | C-H Bend (out-of-plane) | Aromatic Ring (ortho-disubstituted) |
Protocol for FT-IR Analysis : A small amount of the purified, dry sample can be analyzed neat as a thin film between two KBr plates or prepared as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum will confirm the presence and connectivity of the aromatic and aliphatic protons.
-
Aromatic Region (δ 6.5-8.2 ppm) : Four signals corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.
-
Amine Proton (δ ~8.0-9.0 ppm, broad) : A single, broad signal for the N-H proton, which may exchange with D₂O.
-
Aliphatic Region (δ 0.8-3.5 ppm) : Complex signals corresponding to the 17 protons of the 2-ethylhexyl group, including two triplets for the terminal methyl groups, and multiplets for the methylene (CH₂) and methine (CH) protons. The CH₂ group attached directly to the nitrogen will be the most downfield aliphatic signal.[10]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show the number of unique carbon atoms.
-
Aromatic Region (δ 110-150 ppm) : Six signals for the aromatic carbons. The carbons attached to the nitro and amino groups will be distinct.
-
Aliphatic Region (δ 10-60 ppm) : Eight signals corresponding to the eight carbons of the 2-ethylhexyl group.[10]
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak : Using Electron Ionization (EI), the mass spectrum should show a molecular ion peak (M⁺) at m/z = 250.
-
Fragmentation Pattern : Characteristic fragment ions would result from the loss of the nitro group (-NO₂, m/z = 46), cleavage of the alkyl chain, and other rearrangements.
Protocol for MS Analysis : A small amount of the purified sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and introduced into the mass spectrometer, typically via a direct insertion probe or a GC inlet (GC-MS). The spectrum is acquired in EI mode at 70 eV.[8]
Chromatographic Methods
Chromatography is the cornerstone for assessing the purity of N-(2-Ethylhexyl)-2-nitroaniline and for its quantification in various matrices.
HPLC coupled with a UV detector is a robust method for purity analysis and quantification.[11]
-
Principle : The compound is separated on a reverse-phase column, and its concentration is determined by detecting its UV absorbance and comparing it to a calibration curve of known standards.[11]
-
Typical HPLC Conditions :
-
Column : C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be 70:30 (v/v) Acetonitrile:Water.[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Column Temperature : 30 °C.[11]
-
Detection Wavelength : Based on the nitroaniline chromophore, a wavelength in the range of 280 nm or 410 nm should provide good sensitivity.[12]
-
Injection Volume : 20 µL.[11]
-
Caption: HPLC analysis workflow for N-(2-Ethylhexyl)-2-nitroaniline.
GC-MS offers high sensitivity and specificity, provided the analyte is thermally stable and sufficiently volatile.
-
Applicability : This technique is suitable for identifying impurities and for trace-level quantification. The thermal stability of N-(2-Ethylhexyl)-2-nitroaniline should be confirmed prior to extensive method development.
-
Typical GC-MS Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]
-
Carrier Gas : Helium.[12]
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector : Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 50-400.
-
Stability and Degradation Pathways
Understanding the stability of N-(2-Ethylhexyl)-2-nitroaniline is critical for its storage, handling, and shelf-life determination. Forced degradation studies are employed to identify potential degradation products and pathways.[13] The most common degradation mechanisms for related compounds are hydrolysis, oxidation, and photolysis.[14]
-
Hydrolytic Stability : The molecule is expected to be relatively stable in neutral conditions. In strongly acidic or basic media, degradation may occur, potentially involving the nitro group or, less likely, the ether linkage if it were present. For this molecule, acid-catalyzed reactions at the amine or nitro group are more probable.[13]
-
Oxidative Stability : The aniline moiety can be susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide can help assess this pathway.
-
Photostability : Nitroaromatic compounds can be susceptible to photolytic degradation upon exposure to UV light.[15] It is recommended to store the compound in light-resistant containers.
Experimental Protocol: Forced Degradation Studies
-
Stock Solution : Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[13]
-
Stress Conditions :
-
Acidic : Mix the stock solution with an equal volume of 1 M HCl and incubate at 60 °C.
-
Basic : Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60 °C.
-
Oxidative : Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Photolytic : Expose the stock solution to a light source compliant with ICH Q1B guidelines (≥ 1.2 million lux hours). Keep a control sample protected from light.[13]
-
-
Sampling : Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.[13]
-
Analysis : Analyze all samples by a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any degradants.
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a robust framework for the synthesis, purification, and comprehensive characterization of N-(2-Ethylhexyl)-2-nitroaniline. The predicted physicochemical properties highlight its lipophilic nature, a direct consequence of the N-2-ethylhexyl substituent. The detailed protocols for synthesis and analytical characterization, including FT-IR, NMR, MS, and HPLC, offer a validated starting point for researchers. Understanding these core attributes is essential for leveraging this molecule as a valuable intermediate in drug development and materials science, enabling the rational design and synthesis of novel compounds with tailored properties.
References
- BenchChem. Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
- BenchChem.
- BenchChem. Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. Application Notes and Protocols for the Quantification of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- BenchChem. Application Notes and Protocols for the Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- Wikipedia. 2-Nitroaniline.
- BenchChem. Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. Synthesis of N-(2-Ethoxyethyl)
- BenchChem. Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. Technical Support Center: N-(2-Ethoxyethyl)
- BenchChem. A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines for Researchers and Drug Development Profe.
- BenchChem. N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
- PubChem. N-Hexyl-2-nitroaniline.
- OECD Existing Chemicals D
- Research Journal of Pharmacy and Technology.
Sources
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Hexyl-2-nitroaniline | C12H18N2O2 | CID 23250451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptonline.org [rjptonline.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
